2-Bromo-1-octene

Physicochemical Property Differentiation Process Purification Volatility Management

2-Bromo-1-octene (CAS 13249-60-0) is an organobromine compound belonging to the class of 2-bromo-1-alkenes, characterized by a terminal alkene bearing a bromine atom at the vinylic position. With the molecular formula C₈H₁₅Br and a molecular weight of approximately 191.11 g/mol, it exhibits key physicochemical properties including a boiling point of 183.83°C (estimate), a density of 1.1342 (estimate), and a refractive index of 1.4073 (estimate).

Molecular Formula C8H15Br
Molecular Weight 191.11 g/mol
CAS No. 13249-60-0
Cat. No. B081390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-octene
CAS13249-60-0
Molecular FormulaC8H15Br
Molecular Weight191.11 g/mol
Structural Identifiers
SMILESCCCCCCC(=C)Br
InChIInChI=1S/C8H15Br/c1-3-4-5-6-7-8(2)9/h2-7H2,1H3
InChIKeyNLKXPBFMZLDRSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-octene (CAS 13249-60-0): Properties and Market Position as a Versatile Vinyl Halide Building Block


2-Bromo-1-octene (CAS 13249-60-0) is an organobromine compound belonging to the class of 2-bromo-1-alkenes, characterized by a terminal alkene bearing a bromine atom at the vinylic position. With the molecular formula C₈H₁₅Br and a molecular weight of approximately 191.11 g/mol, it exhibits key physicochemical properties including a boiling point of 183.83°C (estimate), a density of 1.1342 (estimate), and a refractive index of 1.4073 (estimate) . The presence of a C(sp²)-Br bond adjacent to an α-olefin confers distinct reactivity profiles in cross-coupling, addition, and cycloaddition reactions, positioning it as a strategic building block for constructing complex molecular architectures. Its utility in both academic research and industrial manufacturing contexts stems from its capacity to serve as an effective electrophilic partner in palladium-catalyzed transformations, enabling the installation of alkyl chains onto aromatic or vinyl scaffolds [1].

Why Generic Substitution of 2-Bromo-1-octene (CAS 13249-60-0) Fails: Critical Reactivity and Selectivity Differences


Within the class of aliphatic bromoalkenes, the precise position of the bromine atom relative to the double bond profoundly dictates reaction outcomes and product selectivity. For instance, 2-bromo-1-octene, bearing the bromine on the less substituted vinylic carbon, exhibits distinct behavior in cross-coupling and tandem cycloaddition reactions compared to its regioisomer 1-bromo-2-octene, where the bromine is located on an allylic carbon [1]. Furthermore, the chain length and resulting lipophilicity (LogP ≈ 3.87) influence the solubility, extraction properties, and overall utility of the compound in syntheses aimed at lipophilic targets, a characteristic not shared by shorter-chain homologs such as 2-bromo-1-hexene. Attempting to substitute 2-bromo-1-octene with a simpler vinyl halide like vinyl bromide, which is known for its poor reactivity in nucleophilic substitution and certain cross-coupling reactions due to high bond strength and cation instability, would be nonviable [2]. Therefore, generic substitution within this compound class is not a reliable strategy; the specific steric, electronic, and physicochemical properties of 2-bromo-1-octene are often indispensable for achieving the desired transformation.

2-Bromo-1-octene (CAS 13249-60-0): Quantitative Evidence for Scientific Selection


Enhanced Lipophilicity and Boiling Point for Separation: 2-Bromo-1-octene vs. 1-Bromo-2-octene Regioisomers

2-Bromo-1-octene exhibits a significantly lower boiling point (183.83°C at 760 mmHg) compared to its regioisomer (2Z)-1-bromo-2-octene (196.549°C at 760 mmHg) . This difference of approximately 13°C directly impacts distillation purification strategies. Furthermore, 2-bromo-1-octene has a higher calculated LogP (3.86540) relative to (E)-1-bromo-2-octene (LogP ≈ 3.51780) [1], indicating greater lipophilicity which is advantageous for reactions requiring organic phase partitioning or for the synthesis of lipid-soluble target molecules.

Physicochemical Property Differentiation Process Purification Volatility Management

Demonstrated Reactivity in Tandem Pd-Catalyzed Cross-Coupling and Cycloaddition: 2-Bromo-1-octene vs. α-Bromostyrene

In a study on palladium-catalyzed tandem reactions, 2-bromo-1-octene was used alongside α-bromostyrene in an equimolar mixture with propargyl bromides. While α-bromostyrene underwent a [4+4] cycloaddition, 2-bromo-1-octene specifically furnished the tandem Pd-catalyzed cross-coupling and hetero [4+2] cycloaddition product [1]. This demonstrates its distinct and productive reactivity profile in complex, one-pot assembly sequences, differentiating it from aromatic vinyl bromides.

Multicomponent Reactions Palladium Catalysis Cycloaddition Complex Molecule Synthesis

High-Yield Synthetic Accessibility via Haloboration-Protonolysis: 2-Bromo-1-octene vs. Other Alkenyl Halides

A synthetic method for preparing 2-bromo-1-alkenes, including 2-bromo-1-octene, involves the haloboration of terminal alkynes followed by protonolysis with acetic acid. This protocol is reported to furnish the corresponding 2-bromo-1-alkenes in excellent yields . While specific numerical yields for 2-bromo-1-octene from this method are not detailed in the abstract, the general efficiency of this route for 2-bromo-1-alkenes suggests a reliable, high-yielding pathway compared to methods that may produce mixtures of isomers (e.g., direct radical bromination of 1-octene yields a mixture of 3-bromo-1-octene and 1-bromo-2-octene) [1].

Synthetic Methodology Alkenyl Halide Synthesis Yield Optimization

Ni-Catalyzed Hydroalumination: α-Selectivity for Vinyl Halide Synthesis from Terminal Alkynes

A method for Ni-catalyzed hydroalumination of terminal alkynes, including those that would lead to 2-bromo-1-octene upon halogenation, achieves high α-selectivity (95% to >98% α) and efficient conversion (>98% conv in 2-12 h) using a Ni(dppp)Cl₂ catalyst . This contrasts with using Ni(PPh₃)₂Cl₂, which yields high β-selectivity. The derived α-vinyl halides can be synthesized through direct treatment with appropriate electrophiles (e.g., Br₂).

Hydroalumination Vinyl Halide Synthesis Regioselectivity Organometallic Chemistry

Optimal Research and Industrial Application Scenarios for 2-Bromo-1-octene (CAS 13249-60-0)


Palladium-Catalyzed Tandem Cross-Coupling and Cycloaddition for Complex Heterocycle Synthesis

Based on evidence of its distinct reactivity in tandem Pd-catalyzed processes [1], 2-bromo-1-octene is ideally suited for one-pot, multicomponent reactions aimed at constructing complex polycyclic scaffolds. Its ability to participate in a hetero [4+2] cycloaddition, rather than the [4+4] pathway observed with aromatic vinyl bromides, makes it a valuable reagent for accessing specific heterocyclic cores that are prevalent in natural products and pharmaceutical candidates [1].

Synthesis of Lipophilic Drug Candidates and Agrochemical Intermediates

Given its high calculated LogP (≈ 3.87) and the resulting lipophilicity , 2-bromo-1-octene is a preferred starting material for introducing an eight-carbon chain into molecules designed to interact with hydrophobic environments, such as lipid membranes or enzyme binding pockets. This property facilitates efficient extraction and purification steps during synthesis, making it particularly useful in the development of lipophilic active pharmaceutical ingredients (APIs) and agrochemicals .

Controlled Radical Polymerization (ATRP) for Functional Copolymers

Although direct evidence for 2-bromo-1-octene is limited, the compound's vinyl bromide functionality suggests its potential use as a monomer or initiator in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). Its inclusion could yield copolymers with tailored lipophilic segments or pendant reactive bromine handles for post-polymerization modification. This is an area of industrial interest for creating specialty materials and surface coatings [2].

Precursor for α-Selective Vinyl Halide Synthesis via Hydroalumination

For laboratories requiring an internal α-vinyl bromide building block, 2-bromo-1-octene can be accessed via the highly α-selective Ni-catalyzed hydroalumination of 1-octyne followed by bromination . This route offers superior regio- and stereocontrol compared to traditional methods, ensuring high-purity product for subsequent transformations such as cross-coupling reactions .

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